molecular formula C7H10N2O3 B2498011 Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 188780-31-6

Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2498011
CAS No.: 188780-31-6
M. Wt: 170.168
InChI Key: TYXPYWZLXYKNGF-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.168. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is involved in various chemical reactions and syntheses. Kappe and Roschger (1989) explored its use in synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation with dielectrophiles (Kappe & Roschger, 1989). Bullock et al. (1972) described its rearrangement to produce methoxy- and cyano- derivatives of tetrahydro-1H-1,3-diazepine-6-carboxylate (Bullock, Carter, Gregory & Shields, 1972).

Synthesis via Modified Biginelli Reaction

Qing Chen, Qingjian Liu, and Haiping Wang (2012) synthesized this compound using a modified Biginelli reaction, utilizing microwave irradiation and catalysis under solvent-free conditions, highlighting an efficient synthesis method (Chen, Liu & Wang, 2012).

Oxidation Studies

The oxidation behavior of derivatives of this compound was examined by Khanina and Dubur (1982). They noted that the methyl group is oxidized to various functional groups depending on the degree of substitution and the substituent in the 5 position (Khanina & Dubur, 1982).

Thermodynamic Properties

The study of the thermodynamic properties of esters derived from this compound was conducted by Klachko et al. (2020). They used bomb calorimetry and derivative analysis to calculate enthalpies of combustion, formation, fusion, vaporization, and sublimation (Klachko et al., 2020).

Biological Activities

Sandeep Sharma et al. (2012) explored its derivatives for antimicrobial and anticancer potential, with certain derivatives showing promising results against specific bacterial strains and cancer cell lines (Sharma et al., 2012).

Molecular Structure Analysis

Memarian et al. (2013) conducted an X-ray crystal structure analysis and quantum chemical calculations to understand the structural and electronic characteristics of its derivatives (Memarian et al., 2013).

Safety and Hazards

“Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-5(6(10)12-2)3-8-7(11)9-4/h3H2,1-2H3,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXPYWZLXYKNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CNC(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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